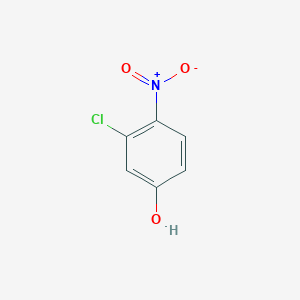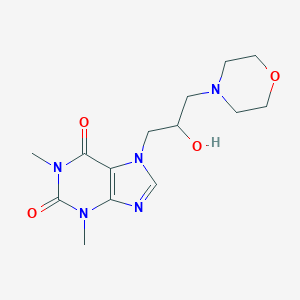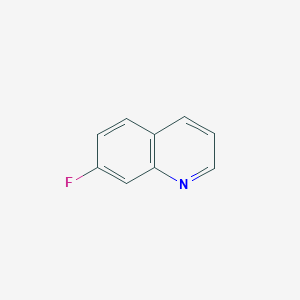
6-Fluoro-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various scientific research fields.
Preparation Methods
The synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 6-fluoro-2-methylquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another method involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source for the metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline .
Industrial production methods often employ environmentally benign catalysts such as montmorillonite K-10, which is a strong solid acid . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
6-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives with additional oxygen-containing functional groups, while reduction results in the formation of quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-Fluoro-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or modulation of biochemical pathways .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Fluoroquinoline-4-carboxylic acid: Lacks the methyl group at the 2nd position, which can affect its reactivity and biological activity.
2-Methylquinoline-4-carboxylic acid: Lacks the fluorine atom at the 6th position, which can influence its chemical properties and applications.
Quinoline-4-carboxylic acid: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.
The presence of both the fluorine and methyl groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSETXWKPJCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351177 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-03-0 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)





